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molecular formula C14H12F3NO3 B8685863 3-(2-Methyl-4-(2-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid CAS No. 89150-49-2

3-(2-Methyl-4-(2-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid

Cat. No. B8685863
M. Wt: 299.24 g/mol
InChI Key: MWDLWLLNJPOVNY-UHFFFAOYSA-N
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Patent
US04596816

Procedure details

A mixture of 2-chloro-3-[2-methyl-4-(2-trifluoromethylphenyl)-5-oxazolyl]propionic acid (2.5 g), sodium acetate (0.62 g), 80% ethanol (50 ml) and 10% paladium-carbon (1.0 g) was subjected to catalytic hydrogenation for 8 hours and then the catalyst was filtered off. The filtrate was concentrated, diluted with water and extracted with ethyl acetate. The ethyl acetate layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled off and iso-propyl ether was added to the residue to give crystals of 2-methyl-4-(2-trifluoromethylphenyl)oxazole-5-propionic acid, yield 1.85 g (82.6%). Recrystallization from ether gave colorless prisms. yield 1.45 g (64.7%), m.p. 118°-119° C.
Name
2-chloro-3-[2-methyl-4-(2-trifluoromethylphenyl)-5-oxazolyl]propionic acid
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
[Compound]
Name
paladium-carbon
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH:2]([CH2:6][C:7]1[O:11][C:10]([CH3:12])=[N:9][C:8]=1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[C:19]([F:22])([F:21])[F:20])[C:3]([OH:5])=[O:4].C([O-])(=O)C.[Na+]>C(O)C>[CH3:12][C:10]1[O:11][C:7]([CH2:6][CH2:2][C:3]([OH:5])=[O:4])=[C:8]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[C:19]([F:20])([F:21])[F:22])[N:9]=1 |f:1.2|

Inputs

Step One
Name
2-chloro-3-[2-methyl-4-(2-trifluoromethylphenyl)-5-oxazolyl]propionic acid
Quantity
2.5 g
Type
reactant
Smiles
ClC(C(=O)O)CC1=C(N=C(O1)C)C1=C(C=CC=C1)C(F)(F)F
Name
Quantity
0.62 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
paladium-carbon
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
ADDITION
Type
ADDITION
Details
iso-propyl ether was added to the residue

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC=1OC(=C(N1)C1=C(C=CC=C1)C(F)(F)F)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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